1-[6-METHYL-4-(METHYLSULFANYL)-1-(PROP-2-EN-1-YL)-2-SULFANYLIDENE-1,2-DIHYDROPYRIMIDIN-5-YL]ETHAN-1-ONE
Description
Properties
IUPAC Name |
1-(6-methyl-4-methylsulfanyl-1-prop-2-enyl-2-sulfanylidenepyrimidin-5-yl)ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2OS2/c1-5-6-13-7(2)9(8(3)14)10(16-4)12-11(13)15/h5H,1,6H2,2-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLLXSMZZHNJCSU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=S)N1CC=C)SC)C(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[6-METHYL-4-(METHYLSULFANYL)-1-(PROP-2-EN-1-YL)-2-SULFANYLIDENE-1,2-DIHYDROPYRIMIDIN-5-YL]ETHAN-1-ONE typically involves multi-step organic reactions. The process begins with the preparation of the pyrimidine ring, followed by the introduction of the methyl, methylsulfanyl, prop-2-en-1-yl, and ethan-1-one groups under controlled conditions. Specific reagents and catalysts are used to facilitate these reactions, ensuring high yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The reaction conditions are optimized to maximize efficiency and minimize waste. Quality control measures are implemented to ensure the consistency and safety of the product.
Chemical Reactions Analysis
Types of Reactions
1-[6-METHYL-4-(METHYLSULFANYL)-1-(PROP-2-EN-1-YL)-2-SULFANYLIDENE-1,2-DIHYDROPYRIMIDIN-5-YL]ETHAN-1-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the sulfur atoms or other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure optimal results.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
Scientific Research Applications
The compound 1-[6-Methyl-4-(methylsulfanyl)-1-(prop-2-en-1-yl)-2-sulfanylidene-1,2-dihydropyrimidin-5-yl]ethan-1-one (often referred to as a derivative of dihydropyrimidine) has garnered interest in various scientific research applications. This article explores its potential uses, supported by data tables and case studies.
Basic Information
- Molecular Formula : C₁₅H₁₅N₁OS₂
- Molecular Weight : 305.41 g/mol
- CAS Number : Not specified in the provided data.
Structural Characteristics
The compound features a dihydropyrimidine core with substituents that include a methylsulfanyl group and an allyl group, which contribute to its reactivity and biological activity.
Pharmaceutical Development
The compound has shown promise in the development of pharmaceuticals, particularly in the treatment of various diseases due to its unique structural features that may interact with biological targets.
Case Study: Antimicrobial Activity
Research has indicated that derivatives of dihydropyrimidines possess antimicrobial properties. A study demonstrated that compounds similar to this compound exhibited significant antibacterial activity against strains of Staphylococcus aureus and Escherichia coli. This suggests potential use in developing new antibiotics.
Anti-inflammatory Effects
Dihydropyrimidine derivatives have been investigated for their anti-inflammatory properties. The compound's ability to inhibit inflammatory cytokines indicates its potential as a therapeutic agent for conditions like rheumatoid arthritis and other inflammatory diseases.
Data Table: Inhibition of Cytokines
Antioxidant Activity
The compound has also been evaluated for its antioxidant properties. Studies suggest that it can scavenge free radicals, thus protecting cells from oxidative stress, which is linked to numerous chronic diseases.
Case Study: Oxidative Stress Protection
In vitro studies demonstrated that the compound reduced oxidative stress markers in cultured human cells, indicating its potential role as a dietary supplement or therapeutic agent for oxidative stress-related conditions.
Neuroprotective Effects
Emerging research indicates that dihydropyrimidine derivatives may exhibit neuroprotective effects, potentially useful in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Findings from Recent Studies
A recent study highlighted the neuroprotective effects of similar compounds in preventing neuronal death induced by excitotoxicity. The mechanism appears to involve modulation of glutamate receptors, which are critical in neurodegeneration.
Mechanism of Action
The mechanism by which 1-[6-METHYL-4-(METHYLSULFANYL)-1-(PROP-2-EN-1-YL)-2-SULFANYLIDENE-1,2-DIHYDROPYRIMIDIN-5-YL]ETHAN-1-ONE exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biochemical pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired effects.
Comparison with Similar Compounds
Key Observations :
- The target compound’s pyrimidine core differentiates it from oxadiazole-based analogues (e.g., ), which often exhibit higher thermal stability due to aromatic heterocycles.
- The prop-2-en-1-yl group may enhance reactivity compared to bulkier substituents (e.g., s-butyl in ), enabling cross-coupling reactions for functionalization.
- Sulfanyl/sulfanylidene groups in both the target compound and influence solubility and intermolecular interactions, though the trifluoromethyl group in confers hydrophobicity.
Melting Points and Solubility :
Biological Activity
The compound 1-[6-Methyl-4-(Methylsulfanyl)-1-(Prop-2-en-1-Yl)-2-Sulfanylidene-1,2-Dihydropyrimidin-5-Yl]ethan-1-One is a member of the dihydropyrimidine family, which has garnered attention due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological potential, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 253.39 g/mol. The structure features a dihydropyrimidine core substituted with methylsulfanyl and prop-2-en-1-yl groups, which are crucial for its biological activity.
Antimicrobial Activity
Research indicates that derivatives of dihydropyrimidines exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown promising results against various bacterial strains. A study found that certain dihydropyrimidine derivatives displayed moderate to good antimicrobial activity, suggesting that the presence of specific substituents can enhance efficacy against pathogens .
Anticancer Potential
Dihydropyrimidines have been investigated for their anticancer properties. A related compound demonstrated significant cytotoxicity against human cancer cell lines, with IC50 values indicating potent activity. The mechanism is thought to involve the induction of apoptosis and disruption of cell cycle progression . This positions this compound as a potential candidate for further anticancer studies.
Antioxidant Activity
The compound's antioxidant properties have been evaluated using DPPH (2,2-diphenyl-1-picrylhydrazyl) assays. Results indicated that it possesses significant radical scavenging ability, outperforming some standard antioxidants like ascorbic acid . This activity is attributed to the presence of sulfur in its structure, which plays a critical role in neutralizing free radicals.
The biological activities of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Pathways : The compound may inhibit specific enzymes involved in microbial metabolism or cancer cell proliferation.
- Induction of Apoptosis : Evidence suggests that certain derivatives trigger apoptotic pathways in cancer cells through mitochondrial dysfunction and activation of caspases.
- Radical Scavenging : The presence of sulfur atoms enhances the compound's ability to donate electrons and neutralize free radicals.
Case Studies and Research Findings
A series of studies have explored the efficacy of dihydropyrimidine derivatives in various biological contexts:
Q & A
Basic: What synthetic methodologies are recommended for preparing this compound with high purity?
Answer:
- Key Steps : The synthesis typically involves sequential functionalization of the pyrimidine core. For example:
- Thiolation : Introduce the methylsulfanyl group via nucleophilic substitution under anhydrous conditions (e.g., using NaSH or thiourea in DMF at 80–100°C) .
- Allylation : React the intermediate with prop-2-en-1-yl bromide in the presence of a base (e.g., K₂CO₃) in acetonitrile at reflux .
- Acetylation : Add the ethanone moiety using acetyl chloride with catalytic DMAP in dichloromethane .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol is recommended. Monitor purity via HPLC (C18 column, acetonitrile/water mobile phase) .
Basic: How can spectroscopic techniques (NMR, IR, MS) be optimized to characterize this compound?
Answer:
- ¹H/¹³C NMR : Use deuterated DMSO to resolve tautomeric forms of the sulfanylidene group. Assign peaks via 2D experiments (HSQC, HMBC) to confirm allyl and methylsulfanyl substituents .
- IR : Focus on carbonyl (C=O, ~1700 cm⁻¹) and thione (C=S, ~1250 cm⁻¹) stretches. Suppress solvent interference by evaporating residual DMF .
- Mass Spectrometry : Employ high-resolution ESI-MS to distinguish isotopic patterns of sulfur-containing fragments .
Advanced: What experimental design considerations are critical for resolving contradictions in reported biological activity data?
Answer:
- Controlled Variables : Standardize assay conditions (e.g., solvent/DMSO concentration ≤1% to avoid cytotoxicity artifacts) .
- Positive/Negative Controls : Include reference compounds (e.g., doxorubicin for anticancer assays) and validate cell-line viability via MTT assays .
- Statistical Robustness : Use ANOVA with post-hoc Tukey tests to address variability in dose-response curves. Replicate experiments across independent labs to confirm reproducibility .
Advanced: How can X-ray crystallography resolve ambiguities in the compound’s tautomeric or stereochemical configuration?
Answer:
- Crystallization : Grow single crystals via slow evaporation from acetone/water (1:1). Use SHELXL for structure refinement, focusing on anisotropic displacement parameters for sulfur atoms .
- Tautomer Analysis : Compare observed bond lengths (C=S vs. C-SH) with density functional theory (DFT) calculations. Validate hydrogen bonding networks using WinGX/ORTEP .
- Data Deposition : Submit CIF files to the Cambridge Structural Database (CSD) for cross-validation .
Advanced: What computational strategies are effective for predicting environmental fate or metabolic pathways?
Answer:
- Environmental Persistence : Use EPI Suite to estimate biodegradation half-life and Bio-Logic for partition coefficients (log P) .
- Metabolic Profiling : Apply Schrödinger’s QikProp to predict cytochrome P450 interactions. Validate with in vitro microsomal assays (e.g., rat liver S9 fractions) .
- Toxicity Prediction : Combine Derek Nexus (expert alerts for sulfur-containing compounds) and OECD QSAR Toolbox .
Advanced: How can structure-activity relationship (SAR) studies be designed to optimize bioactivity?
Answer:
- Scaffold Modification : Systematically replace the methylsulfanyl group with ethylsulfanyl or sulfoxide derivatives. Assess solubility via shake-flask method .
- Pharmacophore Mapping : Use MOE or Discovery Studio to identify critical hydrogen-bond acceptors (e.g., pyrimidine N atoms) .
- In Vivo Validation : Prioritize compounds with IC₅₀ < 10 µM in vitro for xenograft models (e.g., murine breast cancer) .
Advanced: What analytical challenges arise in detecting degradation products, and how can they be mitigated?
Answer:
- Degradation Pathways : Hydrolysis of the allyl group or oxidation of sulfur moieties are common. Use LC-MS/MS (MRM mode) to track m/z shifts .
- Forced Degradation Studies : Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (3% H₂O₂) conditions at 40°C .
- Artifact Prevention : Conduct analyses under inert atmosphere (N₂) to suppress oxidation during sample preparation .
Advanced: How can isotopic labeling (e.g., ¹³C, ³⁴S) enhance mechanistic studies of its reactivity?
Answer:
- Synthetic Labeling : Introduce ¹³C at the carbonyl carbon via acetyl-¹³C chloride. Use ³⁴S-enriched thiourea for methylsulfanyl incorporation .
- Tracing Applications : Monitor reaction intermediates via ¹³C NMR or track metabolic incorporation in vivo using accelerator mass spectrometry (AMS) .
Basic: What safety protocols are essential for handling sulfur-containing intermediates?
Answer:
- Ventilation : Use fume hoods for reactions releasing H₂S or SO₂.
- PPE : Wear nitrile gloves and chemical goggles to prevent dermal/ocular exposure .
- Waste Disposal : Neutralize thiol byproducts with NaOCl before aqueous disposal .
Advanced: How can machine learning improve reaction yield prediction for scaled-up synthesis?
Answer:
- Dataset Curation : Compile historical data on solvent polarity, temperature, and catalyst loading. Use Python’s scikit-learn for feature importance analysis .
- Model Training : Apply random forest or gradient-boosted trees to predict optimal conditions (e.g., 85% yield at 90°C in DMF) .
- Validation : Cross-check predictions with small-scale pilot reactions (1–5 g) before industrial-scale optimization .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
